

imipramine hydrochloride mechanism of action

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Compound Focus: Imipramine Hydrochloride

CAS No.: 113-52-0

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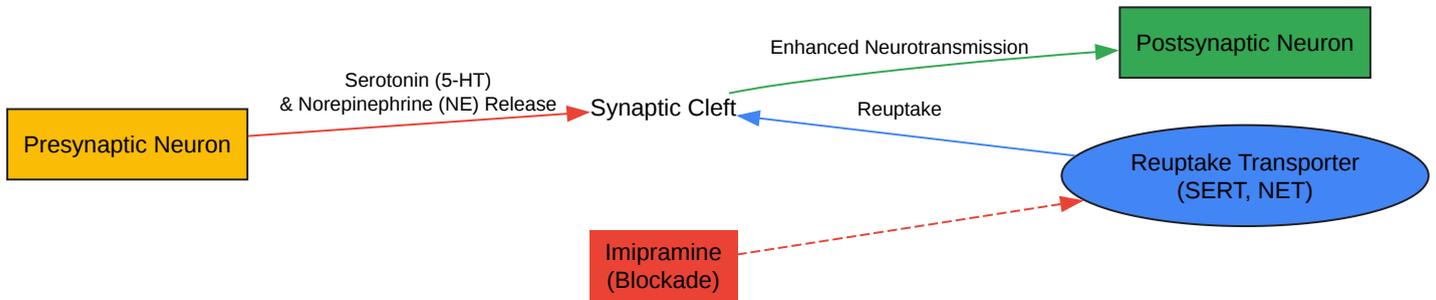
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Primary Pharmacological Mechanism

The core mechanism of imipramine is the inhibition of presynaptic neurotransmitter reuptake transporters.

Target	Primary Action	Functional Outcome
Serotonin Transporter (SERT)	Inhibition (High affinity; Kd = 1.4 nM) [1]	Increased synaptic serotonin levels, enhanced serotonergic neurotransmission [2] [1]
Norepinephrine Transporter (NET)	Inhibition (Kd = 37 nM) [1]	Increased synaptic norepinephrine levels, enhanced noradrenergic neurotransmission [2] [1]
Dopamine Transporter (DAT)	Minor inhibition (secondary action) [1]	Modest increase in dopamine signaling (contribution is less defined) [1]

As a tertiary amine TCA, imipramine is more selective for SERT than NET [3]. Its active metabolite, desipramine, is a secondary amine and is more NET-selective [3] [1].



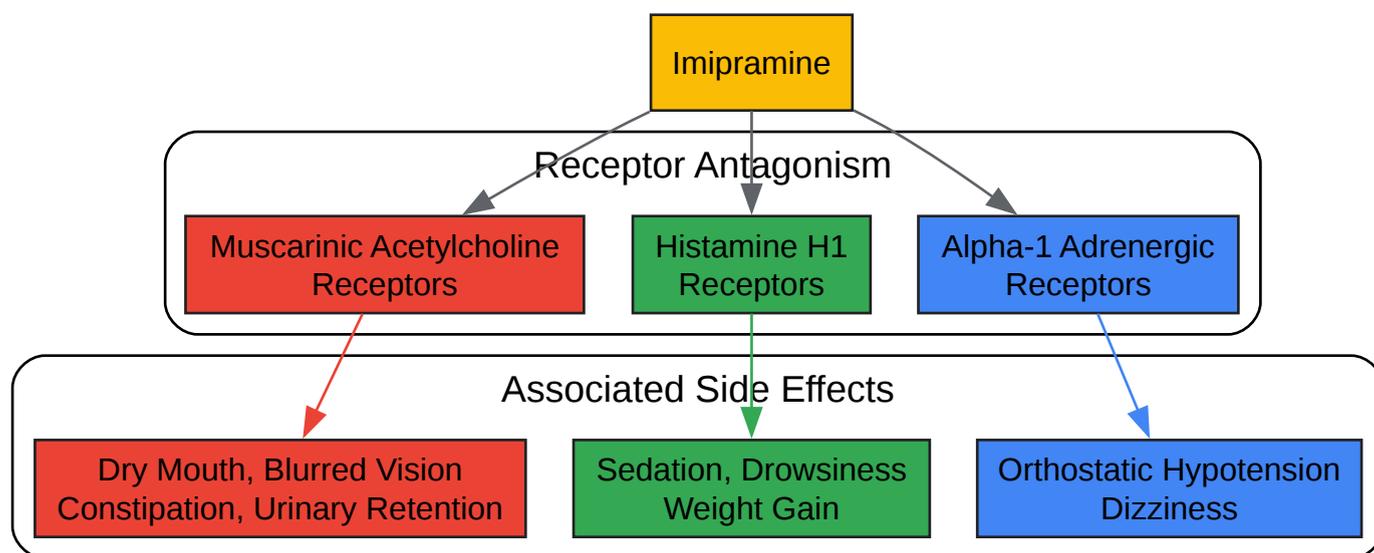
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Imipramine's primary mechanism: blocking serotonin and norepinephrine reuptake transporters (SERT/NET) to increase synaptic neurotransmitter levels.

Additional Receptor Interactions

Imipramine exerts antagonistic effects on several other receptors, which largely contribute to its side effect profile.

Receptor Type	Action of Imipramine	Clinical Correlation
Muscarinic Acetylcholine (M1-5)	Antagonism [2]	Anticholinergic effects: Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment [2] [4]
Histamine (H1)	Antagonism [2]	Sedative effects: Drowsiness, sedation; also weight gain [2] [4]
Alpha-1 Adrenergic	Antagonism [2]	Cardiovascular effects: Orthostatic hypotension, dizziness, reflex tachycardia [2] [4]
Serotonin (5-HT _{2A} , 5-HT _{2C})	Antagonism (minor contribution) [1]	Possible mood modulation (complex interaction with serotonin system) [1]



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Imipramine's receptor antagonism profile and the associated clinical side effects.

Experimental Data and Protocols

Research on imipramine's mechanism and effects utilizes various *in vivo* and *in vitro* models.

Forced Swim Test (FST) in Rodents

The FST is a standard behavioral assay for screening antidepressant activity [5].

- **Purpose:** To evaluate antidepressant-like efficacy by measuring escape-directed behavior [5].
- **Protocol:**
 - **Animals:** Male Albino Swiss mice (25-30 g) [5].
 - **Apparatus:** Glass cylinders (height: 25 cm, diameter: 10 cm) containing 10 cm of water maintained at 23-25°C [5].
 - **Procedure:** Mice are placed individually in the water for 6 minutes. The duration of immobility is recorded during the final 4 minutes. A mouse is judged immobile when it floats motionless [5].
 - **Drug Administration:** Imipramine HCl (60 mg/kg) and/or zinc hydroaspartate (40 mg/kg) can be administered orally (p.o.) 60 minutes before testing [5].
- **Key Measurements:** The primary readout is the total immobility time. A significant reduction indicates antidepressant-like activity [5].

Cytochrome P450 (CYP) Interaction Studies

Imipramine's effect on drug-metabolizing enzymes is crucial for understanding drug-drug interactions [6].

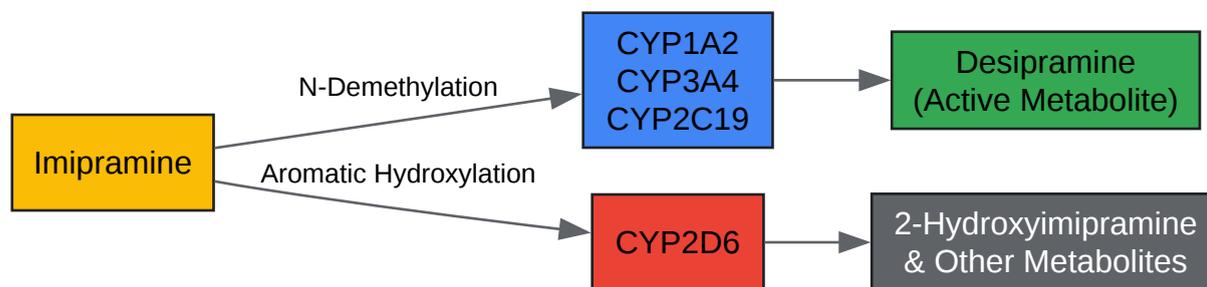
- **Purpose:** To determine the effect of chronic imipramine treatment on the expression and activity of liver cytochrome P450 enzymes [6].
- **Protocol:**
 - **Animal Model:** Male Wistar Han rats subjected to Chronic Mild Stress (CMS) or non-stressed controls [6].
 - **Drug Treatment: Imipramine hydrochloride** (10 mg/kg/day, i.p.) is administered for 5 weeks [6].
 - **Tissue Preparation:** Liver microsomes are prepared for analysis [6].
 - **mRNA & Protein Measurement:** Using TaqMan assays and Western blotting with specific antibodies (e.g., anti-CYP2C6, anti-CYP2C11, anti-CYP3A) [6].
 - **Enzyme Activity Assays:** Metabolite formation from selective probe substrates is measured via HPLC to determine functional activity of specific CYP isoforms [6].

Metabolic Pathways and Pharmacokinetics

Imipramine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes [1].

Metabolic Pathway	Responsible CYP Enzyme(s)	Key Metabolite(s)
N-Demethylation	CYP1A2, CYP3A4, CYP2C19 [1]	Desipramine (Active; more NET-selective) [3] [1]
Aromatic 2-Hydroxylation	CYP2D6 [1]	2-Hydroxyimipramine (Inactive) [1]
Other Pathways	Minor dealkylation and demethylation [1]	Didemethylimipramine and others [1]

Less than 5% of the orally administered dose is excreted unchanged in urine [1].



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Primary hepatic metabolism of imipramine by Cytochrome P450 enzymes, producing active and inactive metabolites.

Novel Insights and Adjunct Mechanisms

Recent research suggests that imipramine's therapeutic effect involves long-term neuroadaptive changes beyond initial receptor binding.

- **Neuroplasticity and Neurogenesis:** Chronic imipramine treatment increases hippocampal neurogenesis and brain-derived neurotrophic factor (BDNF) signaling, implicating neural plasticity in its antidepressant effect [1] [5].
- **Zinc Interaction:** Co-administration of imipramine and zinc enhances antidepressant-like effects in the FST in mice. Imipramine increases zinc permeability in the intestinal tract and influences its redistribution to the brain, correlating with increased BDNF and pCREB/CREB ratio in the prefrontal cortex [5].
- **Onset of Action Delay:** While reuptake inhibition occurs rapidly, the therapeutic antidepressant effect takes several weeks. This delay is attributed to the time required for neuroadaptive changes, including receptor sensitivity adjustments (e.g., down-regulation of β -adrenergic receptors) and downstream signaling pathway modifications [2] [7].

The information presented integrates foundational knowledge with contemporary research findings on imipramine's molecular and systemic actions. The experimental protocols offer a template for investigating its mechanisms and interactions in a research setting.

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